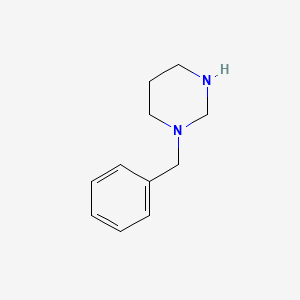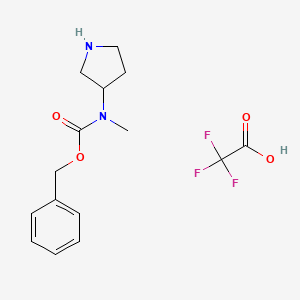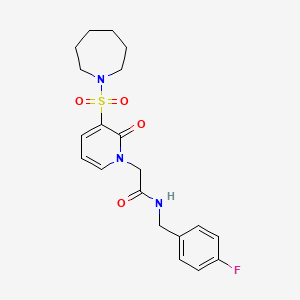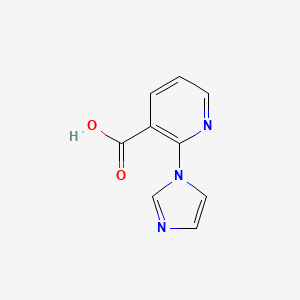
1-(4-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as EPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTU belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities. In
科学的研究の応用
Hydrogel Formation and Physical Properties Tuning
One application of urea derivatives in scientific research involves the formation of hydrogels, which are networks of polymer chains that can retain a large amount of water. Specifically, urea compounds have been shown to form hydrogels in acidic environments, with their rheology and morphology significantly influenced by the identity of the anion present. This provides a method for tuning the gels' physical properties, such as elasticity, by varying the acid used to protonate the gelator. Notably, certain chloride salts do not form gels, and nitrate gels are unstable, showcasing the selective nature of these interactions (Lloyd & Steed, 2011).
Chemical Synthesis and Reaction Study
Urea derivatives play a crucial role in chemical synthesis, offering pathways to create a variety of compounds. For example, reactions involving isocyanates and aminotetrazole have led to the production of quinazoline and urea derivatives, illustrating the versatility of urea compounds in synthetic organic chemistry. These reactions not only expand the toolkit for creating novel molecules but also shed light on kinetic and thermodynamic aspects of chemical transformations (Peet, 1987).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists. Through structural optimization of a lead compound, researchers have developed analogs with significant in vitro potency. These studies are pivotal in drug development, as they help identify candidates for further evaluation in the quest to treat diseases. The process involves detailed structure-activity relationship studies, highlighting the importance of urea derivatives in the discovery of new therapeutic agents (Fotsch et al., 2001).
Anticancer Activity and Enzyme Inhibition
Urea derivatives have also been investigated for their anticancer properties and enzyme inhibition capabilities. Specific urea compounds have shown effectiveness in inhibiting enzymes such as urease, β-glucuronidase, and phosphodiesterase, which are relevant to various physiological and pathological processes. Additionally, certain derivatives have demonstrated in vitro anticancer activity, indicating potential therapeutic applications in oncology. These findings underscore the biological significance of urea derivatives and their potential in developing new cancer treatments (Mustafa et al., 2014).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWOAWFUDQTFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)






![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)
